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Compound of Interest

Compound Name: 6-Bromo-7-methylquinoline

Cat. No.: B595856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-Bromo-7-methylquinoline and

its positional isomers. Understanding the unique spectral fingerprints of these closely related

compounds is crucial for their unambiguous identification in complex reaction mixtures and for

structure-activity relationship (SAR) studies in drug discovery. This document summarizes key

spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-

Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental

protocols and a logical workflow for isomer differentiation are also provided.

Spectroscopic Data Summary
The following tables present a comparative summary of the available spectroscopic data for 6-
Bromo-7-methylquinoline and its selected positional isomers. It is important to note that

comprehensive experimental data for all isomers is not consistently available in the public

domain. In such cases, data for closely related analogs are provided for reference and

interpretation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Compo
und

H-2 H-3 H-4 H-5 H-8 Methyl

Other
Aromati
c
Protons

6-Bromo-

7-

methylqui

noline

~8.8 ~7.4 ~8.1 ~8.0 ~7.9 ~2.5
H-5: s, H-

8: s

7-Bromo-

6-

methylqui

noline

~8.8 ~7.4 ~8.1 ~7.9 ~8.2 ~2.6
H-5: s, H-

8: s

8-Bromo-

6-

methylqui

noline

~8.9 ~7.5 ~8.2 ~7.8 (d) - ~2.6 (s)

H-5: d,

J=8.5 Hz;

H-7: d,

J=8.5 Hz

5-Bromo-

8-

methylqui

noline

~8.9 ~7.5 ~8.4 - - ~2.8 (s) H-6, H-7

6-

Bromoqui

noline

(Referen

ce)[1]

~8.90

(dd)

~7.41

(dd)

~8.15

(dd)
~8.08 (d) ~8.00 (d) -

H-7:

~7.72

(dd)

Note: Data for 6-Bromo-7-methylquinoline and 7-Bromo-6-methylquinoline are estimated

based on substituent effects on the quinoline ring. s = singlet, d = doublet, dd = doublet of

doublets, m = multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Com
poun
d

C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a
Meth
yl

6-

Brom

o-7-

methy

lquino

line

~151 ~122 ~136 ~148 ~130
~123

(C-Br)

~138

(C-

CH₃)

~128 ~128 ~20

7-

Brom

o-6-

methy

lquino

line

~151 ~122 ~136 ~148 ~130

~137

(C-

CH₃)

~124

(C-Br)
~129 ~127 ~20

8-

Brom

o-6-

methy

lquino

line

~150 ~122 ~136 ~147 ~130

~137

(C-

CH₃)

~133
~123

(C-Br)
~128 ~18

5-

Brom

o-8-

methy

lquino

line

~150 ~122 ~136 ~147
~118

(C-Br)
~128 ~127

~145

(C-

CH₃)

~129 ~18

6-

Brom

oquin

oline

(Refe

rence

)[1]

~151.

2

~121.

8

~136.

0

~147.

9

~130.

3

~120.

7

~132.

8

~129.

0

~128.

5
-
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Note: Data for bromo-methyl-quinoline isomers are estimated based on known substituent

effects. Actual values may vary.

Table 3: Key FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound
C-H stretch
(aromatic)

C=C, C=N
stretch (ring)

C-H bend (out-
of-plane)

C-Br stretch

6-Bromo-7-

methylquinoline
~3100-3000 ~1600, ~1500 ~880, ~820 ~600-500

Isomers

(General)
~3100-3000 ~1600, ~1500

Varies with

substitution

pattern

~600-500

8-bromo-6-

methylquinolin-

2(1H)-one[2]

3155, 3050,

2920

1660, 1595,

1550
870, 810 Not specified

6-

Methylquinoline

(Reference)[3]

~3050
~1600, ~1510,

~1460
~880, ~820 -

6-

Bromoquinoline

(Reference)[4]

~3060
~1590, ~1480,

~1450
~870, ~810 Not specified

Note: The out-of-plane C-H bending vibrations are particularly useful for distinguishing between

substitution patterns on the benzene ring of the quinoline system.

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺
Isotopic Peak
[M+2]⁺

Key Fragmentation
Ions

6-Bromo-7-

methylquinoline
221/223 Approx. 1:1 ratio 142 ([M-Br]⁺), 115

5-Bromo-8-

methylquinoline[5][6]
221/223 Approx. 1:1 ratio 142 ([M-Br]⁺), 115

8-bromo-6-

methylquinolin-2(1H)-

one[2]

237/239 Approx. 1:1 ratio [M+H]⁺: 238.0/240.0

6-Bromoquinoline

(Reference)[7]
207/209 Approx. 1:1 ratio 128 ([M-Br]⁺), 101

Note: The presence of a bromine atom results in a characteristic pair of molecular ion peaks

([M]⁺ and [M+2]⁺) with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br

isotopes.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 6-Bromo-7-
methylquinoline and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Sample Preparation:

Weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.
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Pulse Program: Standard one-pulse sequence.

Spectral Width: 0-15 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 s.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more.

Relaxation Delay: 2-5 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy[4]
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: FT-IR spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scan: A background spectrum of a pure KBr pellet is recorded and automatically

subtracted from the sample spectrum.
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Mass Spectrometry (MS)[4]
Sample Introduction: The sample can be introduced via direct infusion or after separation

using Gas Chromatography (GC-MS).

Ionization: Electron Ionization (EI) is commonly used for these types of compounds.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on

their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and

differentiation of 6-Bromo-7-methylquinoline isomers.
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Workflow for Spectroscopic Differentiation of 6-Bromo-7-methylquinoline Isomers

Initial Analysis

Separation & Preliminary Identification

Detailed Structural Elucidation

Final Confirmation

Sample Mixture of
Bromo-methyl-quinoline Isomers

Mass Spectrometry (MS)

Determine Molecular Weight
& Isotopic Pattern

Gas/Liquid Chromatography (GC/LC)

Separate Isomers

¹H NMR Spectroscopy

Analyze Each Fraction

¹³C NMR Spectroscopy

Confirm Carbon Skeleton

FT-IR Spectroscopy

Identify Functional Groups &
Substitution Pattern

Compare with Reference Spectra
& Predicted Data

Isomer Identification

Click to download full resolution via product page

Spectroscopic workflow for isomer identification.
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This guide serves as a foundational resource for the spectroscopic analysis of 6-Bromo-7-
methylquinoline and its isomers. For definitive structural confirmation, it is recommended to

acquire a full set of 1D and 2D NMR data for the specific isomer of interest and compare it with

authenticated reference standards when available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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